molecular formula C8H11NO2 B1488312 (6-Methoxy-2-methylpyridin-3-yl)methanol CAS No. 32383-10-1

(6-Methoxy-2-methylpyridin-3-yl)methanol

Cat. No. B1488312
CAS RN: 32383-10-1
M. Wt: 153.18 g/mol
InChI Key: ZCLKXIJNKORWPB-UHFFFAOYSA-N
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Description

“(6-Methoxy-2-methylpyridin-3-yl)methanol” is a chemical compound . It is used as a reactant in the preparation of certain metabolites .


Molecular Structure Analysis

The molecular structure of “(6-Methoxy-2-methylpyridin-3-yl)methanol” is represented by the InChI code 1S/C8H11NO2/c1-6-7 (5-10)3-4-8 (9-6)11-2/h3-4,10H,5H2,1-2H3 . This indicates that the molecule consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“(6-Methoxy-2-methylpyridin-3-yl)methanol” has a molecular weight of 153.18 . It is an oil at room temperature . The melting point is between 39-40 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Crystal Structure : The compound 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol was synthesized from a condensation reaction involving (6-methylpyridin-2-yl)methanol, demonstrating its utility in creating novel compounds with defined crystal structures. This synthesis was characterized using various spectroscopic techniques, revealing a symmetrical molecule with two intramolecular hydrogen bonds, highlighting the compound's potential in crystallography and molecular design (Percino et al., 2005).

  • Co-crystal Synthesis : Another study focused on the synthesis of a co-crystal containing 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, again using (6-methylpyridin-2-yl)methanol. The research emphasizes the compound's role in generating α-diketone compounds, which are significant in the field of organic chemistry and material science (Percino et al., 2007).

Chemical Reactions and Catalysis

  • Involvement in Chemical Reactions : The compound plays a role in the formation of pyrido[b]cyclobuten-5-one and 1-azafulvenallene via flash vacuum pyrolysis of 3-chloroformyl-2-methylpyridine, demonstrating its involvement in complex chemical reactions. This study contributes to the understanding of pyrolysis processes in organic chemistry (Chou et al., 1995).

  • Catalyst in Chemical Synthesis : Research on ligand exchange reactions of [Et4N]3[W2(CO)6(OMe)3] shows that (6-methoxy-2-methylpyridin-3-yl)methanol can act as a reactive component in the presence of alcohols, suggesting its role as a catalyst or reactant in organometallic chemistry (Klausmeyer et al., 2003).

Materials Science and Nanotechnology

  • Surface Site Probing in Nanocrystals : Utilizing methanol to probe surface sites of ceria nanocrystals, researchers have highlighted the compound's role in materials science, particularly in understanding surface chemistry and catalysis on nanomaterials (Wu et al., 2012).

  • Formation of Supramolecular Structures : The coordination chemistry of 6-methylpyridine-2-methanol with transition metal salts was studied, showcasing the compound's utility in forming hydrogen-bonded helicates and supramolecular structures. This research is significant in the field of supramolecular chemistry and the design of novel materials (Telfer et al., 2008).

Safety and Hazards

“(6-Methoxy-2-methylpyridin-3-yl)methanol” is classified under the GHS07 hazard class . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6-methoxy-2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-7(5-10)3-4-8(9-6)11-2/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLKXIJNKORWPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Methoxy-2-methylpyridin-3-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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